- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)
948570-75-0 structure
Product Name:1-(2-methoxyethyl)-4-nitro-pyrazole
Numéro CAS:948570-75-0
Le MF:C6H9N3O3
Mégawatts:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554
Update Time:2025-11-01
1-(2-methoxyethyl)-4-nitro-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
- 1-(2-methoxyethyl)-4-nitropyrazole
- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
- SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- KM3319
- AK202787
- V9483
- COCCN1C=C(C=N1)[N+]([O-])=O
- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(2-methoxyethyl)-4-nitro-pyrazole
- MFCD02755678
- DS-10308
- SY236652
- DA-31361
- SCHEMBL2173500
- CS-0124091
- 948570-75-0
- DTXSID601284996
- YMB57075
- AKOS027253177
-
- MDL: MFCD02755678
- Piscine à noyau: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
- La clé Inchi: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- Sourire: [O-][N+](C1=CN(CCOC)N=C1)=O
Propriétés calculées
- Qualité précise: 171.06439116g/mol
- Masse isotopique unique: 171.06439116g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 159
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.9
- Le xlogp3: -0.2
1-(2-methoxyethyl)-4-nitro-pyrazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002818-5g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95% | 5g |
$161.12 | 2023-08-31 | |
| Alichem | A049002818-25g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95% | 25g |
$475.28 | 2023-08-31 | |
| Alichem | A049002818-100g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95% | 100g |
$813.96 | 2023-08-31 | |
| TRC | B486310-10mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B486310-50mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B486310-100mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M897351-25g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 97% | 25g |
2,468.70 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 5g |
822.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-50mg |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 50mg |
57.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-1g |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 1g |
406.0CNY | 2021-08-04 |
1-(2-methoxyethyl)-4-nitro-pyrazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux
Référence
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C
Référence
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt
Référence
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C
Référence
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C
Référence
- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C
Référence
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux
Référence
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C
Référence
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C
Référence
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Référence
- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Référence
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
Référence
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Référence
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C
Référence
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
Référence
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
Référence
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C
Référence
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
Référence
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials
1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products
1-(2-methoxyethyl)-4-nitro-pyrazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole
Numéro de commande:A1095298
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:15
Prix ($):162.0/338.0
Courriel:sales@amadischem.com
1-(2-methoxyethyl)-4-nitro-pyrazole Littérature connexe
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole
Pureté:99%/99%
Quantité:5g/25g
Prix ($):162.0/338.0